N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Description

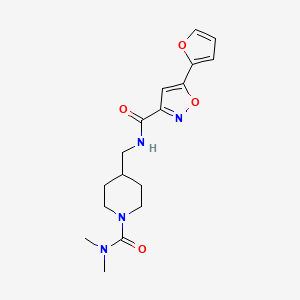

N-((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a synthetic small molecule characterized by three key structural motifs:

- Furan-2-yl substituent at position 5: Enhances aromatic stacking and metabolic stability.

- Piperidin-4-ylmethyl group functionalized with dimethylcarbamoyl: Likely improves solubility and modulates target binding through steric and electronic effects.

Properties

IUPAC Name |

N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-20(2)17(23)21-7-5-12(6-8-21)11-18-16(22)13-10-15(25-19-13)14-4-3-9-24-14/h3-4,9-10,12H,5-8,11H2,1-2H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSYIGFOBLIBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide, with CAS Number 2034358-06-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 346.4 g/mol. The structure features a piperidine ring connected to an isoxazole moiety, which is known for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂N₄O₄ |

| Molecular Weight | 346.4 g/mol |

| CAS Number | 2034358-06-8 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Preparation of Piperidine : Reaction of 4-piperidone with dimethylcarbamoyl chloride.

- Formation of Isoxazole : Cyclization using hydroxylamine and β-ketoesters.

- Coupling : Nucleophilic substitution to link the piperidine and isoxazole moieties.

This synthetic route can be optimized for yield and purity using advanced catalysts and controlled reaction conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. In vitro assays demonstrate its cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : MCF7 (breast), HCT116 (colon), and Huh7 (liver).

- Methodology : Sulforhodamine B (SRB) assay was employed to determine the IC₅₀ values.

- Results : The compound exhibited significant cytotoxicity with varying IC₅₀ values, indicating selective activity towards malignant cells compared to normal cells.

| Compound | MCF7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | Huh7 IC₅₀ (µM) |

|---|---|---|---|

| This compound | 8.0 ± 1.0 | 14.6 ± 0.2 | 11.0 ± 0.6 |

| Doxorubicin | 0.22 ± 0.02 | 0.14 ± 0.05 | 0.23 ± 0.02 |

| Sorafenib | 6.5 ± 0.5 | 14.6 ± 0.2 | 11.0 ± 0.6 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

While specific mechanisms for this compound are still under investigation, isoxazole derivatives are generally known to interact with various cellular pathways, potentially inducing apoptosis in cancer cells through:

- Inhibition of Cell Proliferation : Targeting signaling pathways involved in cell cycle regulation.

- Induction of Apoptosis : Activating caspases and other apoptotic factors leading to programmed cell death.

Case Studies

A notable case study involved testing the compound against hepatocellular carcinoma (HCC) cell lines, where it demonstrated potent activity with IC₅₀ values ranging from 3.8 µM to 8.5 µM across different cell lines, indicating its potential as a selective agent against liver cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazole- and Furan-Containing Analogues

Compound 3 from Supplementary Materials for A Potent and Selective ENL Degrader ():

- Structure : Shares the 5-(furan-2-yl)isoxazole-3-carboxamide backbone but replaces the piperidinylmethyl group with a hydroxyphenyl and complex polyethylene glycol (PEG)-linked substituent.

- Activity : Functions as an ENL degrader, suppressing oncogenic transcription in leukemia models. The extended PEG chain in Compound 3 likely improves solubility but may reduce blood-brain barrier penetration compared to the piperidine-containing target compound .

- Structure : Contains a piperidinyl-isoxazole core but incorporates fluorophenyl, imidazole, and dioxopiperidinyl groups.

- Molecular Weight : 867.96 g/mol (vs. ~450–500 g/mol estimated for the target compound).

- Implications : Higher molecular weight and additional heterocycles in SML2978 suggest distinct pharmacokinetics, possibly limiting oral bioavailability compared to the simpler target compound .

Furan Derivatives in Pharmacopeial Standards ()

The USP-compiled compounds (e.g., ranitidine-related compound B) feature furan rings with dimethylamino and sulphanyl groups:

- Key Differences :

- Lack isoxazole or piperidine moieties.

- Sulphur-containing linkages (e.g., thioethers) increase polarity, favoring gastrointestinal applications (e.g., acid suppression).

Data Tables

Table 1. Structural and Functional Comparisons

Q & A

Basic: What are the common synthetic strategies for preparing N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide?

The synthesis typically involves multi-step reactions focusing on:

- Isoxazole ring formation via cyclization of β-keto esters or nitrile oxides.

- Piperidine modification : Introducing the dimethylcarbamoyl group through carbamoylation using dimethylcarbamoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

- Coupling reactions : Amide bond formation between the isoxazole-carboxylic acid and the modified piperidine intermediate, often mediated by coupling agents like EDC/HOBt .

- Purification : Column chromatography or recrystallization to isolate the final compound, validated by NMR and HPLC (>95% purity) .

Advanced: How can researchers optimize reaction conditions to improve yield in the carbamoylation step?

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility but may require post-reaction removal of excess dimethylcarbamoyl chloride .

- Temperature control : Maintaining 0–5°C during carbamoylation minimizes side reactions (e.g., piperidine decomposition) .

- Catalyst use : Adding catalytic DMAP accelerates carbamoylation efficiency .

- Design of Experiments (DoE) : Statistical optimization of variables (molar ratios, time) improves reproducibility .

Basic: What characterization techniques are critical for confirming the compound’s structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., furan C-2 vs. C-3 attachment) and carbamoyl group integration .

- IR spectroscopy : Confirmation of amide (1650–1700 cm⁻¹) and isoxazole (1600 cm⁻¹) bands .

- HPLC-MS : Purity assessment and molecular ion ([M+H]⁺) validation .

- X-ray crystallography : Resolves stereochemical ambiguities in the piperidine and isoxazole moieties .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

- Modify substituents :

- Replace the furan-2-yl group with thiophene or pyridine to alter lipophilicity and π-π stacking potential .

- Vary the piperidine’s carbamoyl group (e.g., ethylcarbamoyl vs. dimethylcarbamoyl) to modulate target binding .

- Assay design : Test analogs against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding kinetics .

Advanced: How should researchers address contradictions in reported biological activity data across studies?

- Purity verification : Confirm compound integrity via HPLC and elemental analysis to rule out impurities affecting activity .

- Assay standardization : Compare protocols for differences in buffer pH, co-solvents (e.g., DMSO%), or cell lines .

- Structural analogs : Test closely related compounds (e.g., pyrazole vs. isoxazole derivatives) to isolate functional group contributions .

Advanced: What computational methods are effective for predicting target interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses with enzymes (e.g., cytochrome P450) .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Basic: What are the key functional groups influencing this compound’s reactivity?

- Isoxazole : Electrophilic susceptibility at C-3 due to electron-withdrawing N-O group .

- Piperidine : Basic nitrogen participates in pH-dependent protonation, affecting solubility .

- Furan : Prone to oxidative degradation under strong acidic/oxidizing conditions .

Advanced: What strategies enhance aqueous solubility for in vivo studies?

- Prodrug design : Introduce phosphate or amino acid esters at the carboxamide group .

- Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles .

- Co-solvents : Optimize PEG-400/water mixtures to balance solubility and biocompatibility .

Advanced: How can researchers assess stability under physiological conditions?

- Degradation studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid, monitoring breakdown via HPLC-MS .

- Light/heat sensitivity : Store at 4°C in amber vials to prevent furan ring photooxidation .

Advanced: What methods enable selective functionalization of the piperidine ring?

- Protecting groups : Use Boc or Fmoc to shield the piperidine nitrogen during isoxazole coupling .

- Catalytic hydrogenation : Selective reduction of nitro groups to amines for further derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.